molecular formula C18H20ClNO5S B6429275 4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one CAS No. 1704634-26-3

4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B6429275
CAS No.: 1704634-26-3
M. Wt: 397.9 g/mol
InChI Key: JQBTUVIXRNHQRI-UHFFFAOYSA-N
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Description

4-({1-[(2-chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure integrates a piperidine scaffold, a moiety recognized as a versatile pharmacophore in medicinal chemistry due to its presence in compounds with a wide range of biological activities . The molecule is further functionalized with a methanesulfonyl group from a 2-chlorophenyl ring and is linked to a 6-methyl-2H-pyran-2-one unit, a heterocycle that contributes to the compound's overall physicochemical properties and potential for target interaction. The strategic incorporation of these fragments suggests potential for versatile biological activity. The piperidine core, particularly the piperidin-4-one variant, has been extensively reported as a key intermediate and active scaffold in compounds exhibiting pharmacological properties such as anticancer and anti-HIV activities . The benzenesulfonyl group is a common feature in many bioactive molecules and enzyme inhibitors. This specific molecular architecture makes it a valuable chemical tool for researchers screening for novel modulators of enzymatic activity or receptor function. It is primarily intended for use in building compound libraries for high-throughput screening, investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns, and as a synthetic intermediate for the preparation of more complex molecules. Researchers will find this compound particularly useful in probing new chemical space for discovering novel therapeutic agents. This product is provided for non-human research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

4-[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO5S/c1-13-10-16(11-18(21)24-13)25-15-6-8-20(9-7-15)26(22,23)12-14-4-2-3-5-17(14)19/h2-5,10-11,15H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBTUVIXRNHQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its role as a metalloproteinase inhibitor , which is significant in the treatment of diseases involving tissue remodeling, such as cancer and arthritis. Metalloproteinases are enzymes that degrade extracellular matrix components, and their inhibition can prevent tumor invasion and metastasis .

Neuroscience Research

Due to the piperidine moiety, this compound may exhibit neuroprotective effects. Research indicates that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inhibiting specific pathways involved in inflammation could make it valuable in treating conditions like rheumatoid arthritis or other inflammatory disorders.

Case Study 1: Metalloproteinase Inhibition

A study published in 2007 demonstrated that similar compounds effectively inhibited metalloproteinases, leading to reduced tumor growth in animal models. The specific mechanisms involved were linked to the modulation of signaling pathways associated with cancer progression .

Case Study 2: Neuroprotective Effects

In a recent pharmacological study, derivatives of piperidine were shown to enhance cognitive function in rodent models of Alzheimer’s disease. The mechanisms included modulation of acetylcholine levels and protection against oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and structurally analogous derivatives.

Structural and Physicochemical Comparison

Compound Name Substituent on Sulfonyl Group Molecular Formula Molecular Weight Key Features
4-({1-[(2-Chlorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one (Target) 2-Chlorophenylmethyl C₁₈H₂₀ClNO₅S* ~413.9* High lipophilicity; potential for enhanced membrane permeability
4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one 5-Ethylthiophen-2-yl C₁₇H₂₁NO₅S₂ 383.5 Thiophene ring may improve metabolic stability; ethyl group adds bulk
4-({1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one 5-Bromothiophen-2-yl C₁₅H₁₆BrNO₅S₂ 434.3 Bromine enhances halogen bonding potential; higher molecular weight
N-{1-[3-(2-Fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)... Methanesulfonyl C₂₄H₂₈F₄N₆O₅S 612.6 Methanesulfonyl simplifies structure; oxadiazole and trifluoromethyl enhance potency
DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) 2,3-Dimethylphenylmethyl C₂₆H₂₉N₃ 383.5 Indole-pyridine core with piperidine; synergistic antibacterial activity

Preparation Methods

Byproduct Formation During Sulfonation

Over-sulfonation may occur if excess MsCl is used. Mitigation strategies include:

  • Stoichiometric Control: Limiting MsCl to 1.2 equivalents.

  • Low-Temperature Reaction: Maintaining 0°C to suppress side reactions.

Mitsunobu Reaction Efficiency

The reaction’s sensitivity to moisture necessitates anhydrous conditions. Pre-drying THF over molecular sieves and using fresh DEAD improve yields.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)
Classical AlkylationN-Alkylation → Sulfonation7095
One-Pot SulfonationConcurrent steps6590
Mitsunobi-CentricEther coupling focus7598

Industrial-Scale Considerations

For large-scale synthesis (>1 kg):

  • Continuous Flow Systems: Enhance heat dissipation during exothermic sulfonation.

  • Catalytic DEAD Alternatives: Zinc-based catalysts reduce reagent costs .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling the piperidinyloxy-sulfonamide moiety to the pyran-2-one core. Key steps include:

  • Sulfonylation of Piperidine: React 2-chlorophenylmethanesulfonyl chloride with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide intermediate .
  • Etherification: Couple the sulfonamide-piperidine intermediate with 4-hydroxy-6-methylpyran-2-one using a Mitsunobu reaction (e.g., DIAD/TPP) or nucleophilic substitution (e.g., K₂CO₃ in DMF) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >95% purity.

Optimization Tips:

  • Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1).
  • Adjust solvent polarity (e.g., DMF for sluggish reactions) or catalyst loading (e.g., 20 mol% TPP for Mitsunobu) to improve yield .

Q. Which spectroscopic methods are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃): Look for pyran-2-one lactone proton at δ 6.1–6.3 ppm (H-3), methyl group at δ 2.1–2.3 ppm (C6-CH₃), and piperidine protons (δ 3.4–4.1 ppm for H-4-O and sulfonamide-adjacent CH₂) .
    • ¹³C NMR: Confirm lactone carbonyl (δ ~165 ppm) and sulfonamide sulfur (δ ~55 ppm for SO₂) .
  • Mass Spectrometry (HRMS): Exact mass for C₁₈H₂₀ClNO₅S [M+H]⁺: 414.0825 (calc.), ±2 ppm tolerance .
  • X-ray Crystallography: Resolve stereochemistry of the piperidine ring and sulfonamide orientation (e.g., C–O bond length ~1.43 Å in similar structures) .

Q. What storage conditions are recommended to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the lactone or sulfonamide .
  • Humidity Control: Use desiccants (silica gel) to minimize moisture-induced degradation.
  • Solubility Considerations: For long-term storage in solution, use anhydrous DMSO or acetonitrile (avoid aqueous buffers unless stabilized at pH 4–6) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer: Discrepancies often arise from variations in:

  • Purity: Validate via HPLC (C18 column, 65:35 methanol/buffer pH 4.6 mobile phase) to confirm ≥95% purity .
  • Experimental Design:
    • Control for organic degradation (e.g., refrigerate samples during assays to stabilize labile groups like the lactone ring) .
    • Use standardized cell lines/assay protocols (e.g., fixed incubation times) to reduce variability .
  • Data Validation: Apply statistical tools (e.g., ANOVA for inter-study comparisons) and replicate experiments under identical conditions .

Q. What strategies enhance the pharmacokinetic properties of the sulfonamide-piperidine moiety?

Methodological Answer:

  • Bioisosteric Replacement:
    • Replace the 2-chlorophenyl group with fluorophenyl (improves metabolic stability) .
    • Modify the sulfonamide to a sulfonylurea (enhances solubility via hydrogen bonding) .
  • Prodrug Design: Introduce ester linkages at the pyran-2-one oxygen for controlled release in vivo .
  • In Vitro ADME Screening:
    • Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms).
    • Measure logP (target 2–3) via shake-flask method to balance lipophilicity and solubility .

Q. What in silico methodologies predict reactivity and metabolic pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict nucleophilic attack sites (e.g., lactone carbonyl susceptibility) .
  • Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites (e.g., piperidine methyl groups) .
  • QSAR Modeling: Train models using datasets of similar pyran-2-one derivatives to correlate structural features (e.g., substituent electronegativity) with metabolic half-life .

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